molecular formula C16H23ClN2O B5129513 1-(4-chlorobenzyl)-N-propyl-4-piperidinecarboxamide

1-(4-chlorobenzyl)-N-propyl-4-piperidinecarboxamide

Cat. No. B5129513
M. Wt: 294.82 g/mol
InChI Key: DPRGHYFUHGJSQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, including elimination, reduction, bromization, and acylation reactions. For example, the preparation of N-allyl-4-piperidyl benzamide derivatives and similar compounds entails the reaction of piperidin-4-one with various reagents to introduce specific substituents, demonstrating the complexity and versatility of synthetic routes for such compounds (Bi, 2014), (De-ju, 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been characterized using techniques such as NMR, MS, and X-ray diffraction, revealing detailed insights into their conformations and configurations. These studies facilitate understanding of the molecular interactions and stability of the compounds, contributing to their chemical and biological properties (Shim et al., 2002), (Szafran et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 1-(4-chlorobenzyl)-N-propyl-4-piperidinecarboxamide and similar molecules often involves interactions with various reagents and conditions, leading to the formation of diverse derivatives with varied biological activities. These reactions can significantly alter the chemical and physical properties of the compounds, making them suitable for different applications (Imamura et al., 2006).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application and effectiveness. Studies on compounds like 4-carboxypiperidinium chloride have detailed their crystalline forms and hydrogen-bonding networks, providing insights into their stability and solubility characteristics (Szafran et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are essential for the development and application of 1-(4-chlorobenzyl)-N-propyl-4-piperidinecarboxamide derivatives. The introduction of different functional groups and the formation of salts can significantly affect these properties, impacting their potential use in various fields (Wei et al., 2016).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-propylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-2-9-18-16(20)14-7-10-19(11-8-14)12-13-3-5-15(17)6-4-13/h3-6,14H,2,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRGHYFUHGJSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-N-propylpiperidine-4-carboxamide

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